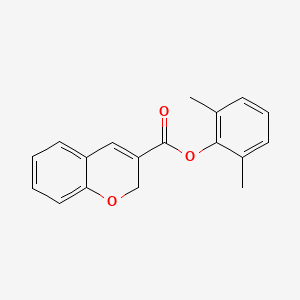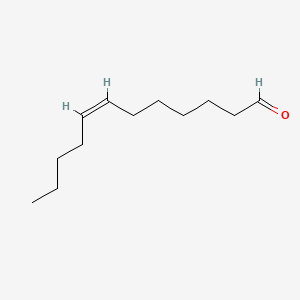
(Z)-7-Dodecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-Dodecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond in the seventh position of a twelve-carbon chain, with the aldehyde functional group at the terminal carbon. This compound is known for its distinctive odor and is often found in various natural sources, including pheromones of certain insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Wittig Reaction: : One common method for synthesizing (Z)-7-Dodecenal involves the Wittig reaction. This process typically starts with a phosphonium ylide reacting with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
-
Hydroformylation: : Another method involves the hydroformylation of 1-dodecene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide (CO) and hydrogen (H₂) to add a formyl group to the double bond, followed by isomerization to achieve the (Z)-configuration.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydroformylation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yields. The use of advanced catalysts and automated systems ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (Z)-7-Dodecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound typically yields the corresponding alcohol, (Z)-7-Dodecenol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecenol.
Substitution: Various substituted alkenes and alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-7-Dodecenal is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
This compound is studied for its role in insect pheromones. It is particularly significant in the study of mating behaviors and communication among insects.
Medicine
Research into this compound includes its potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Industry
In the fragrance industry, this compound is used for its pleasant odor. It is a component in the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism by which (Z)-7-Dodecenal exerts its effects varies depending on its application. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The molecular targets include specific receptor proteins that bind to the aldehyde group, initiating a signal transduction pathway that leads to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-7-Dodecenal: The trans isomer of (Z)-7-Dodecenal, differing in the configuration around the double bond.
(Z)-9-Dodecenal: Another unsaturated aldehyde with the double bond in the ninth position.
(Z)-7-Dodecenol: The corresponding alcohol of this compound.
Uniqueness
This compound is unique due to its specific configuration and position of the double bond, which significantly influences its chemical reactivity and biological activity. Its role in insect pheromones and its distinct odor make it particularly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
63851-40-1 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(Z)-dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5- |
Clé InChI |
HTUHYXDEKCWDCI-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCC=O |
SMILES canonique |
CCCCC=CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


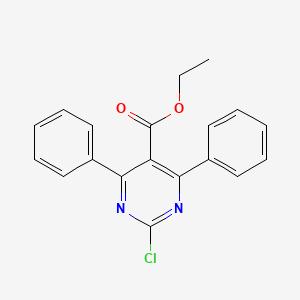
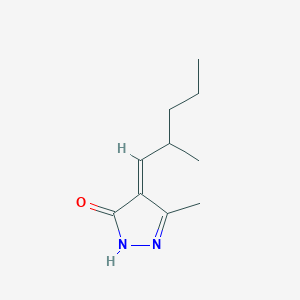
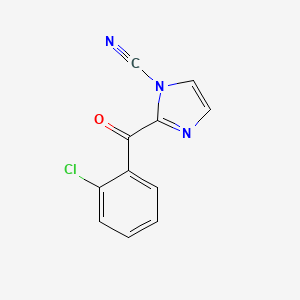
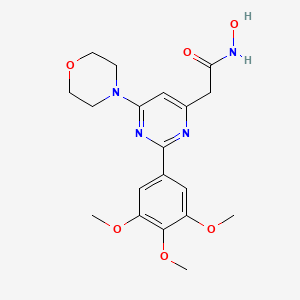

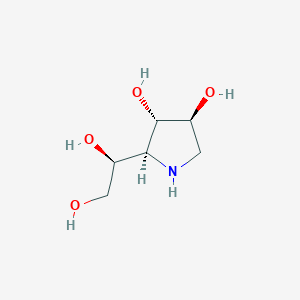
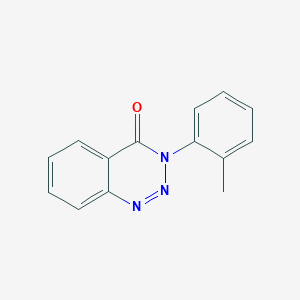


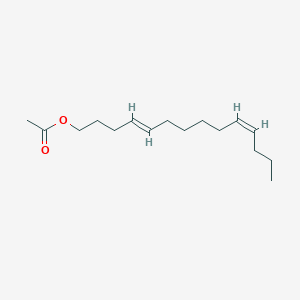
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)


